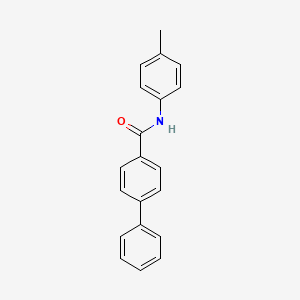![molecular formula C25H28N6O3 B11175583 4-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11175583.png)
4-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in the synthesis include methoxybenzene derivatives, piperazine, and various catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to modify the pyrimido[1,2-a][1,3,5]triazin-6-one core.
Substitution: Functional groups on the aromatic rings can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield methoxybenzaldehyde derivatives, while reduction could lead to partially or fully reduced triazine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimido[1,2-a][1,3,5]triazin-6-one derivatives with different substituents on the aromatic rings or piperazine moiety.
Uniqueness
The uniqueness of 4-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C25H28N6O3 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-8-methyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C25H28N6O3/c1-17-16-22(32)31-23(20-6-4-5-7-21(20)34-3)27-24(28-25(31)26-17)30-14-12-29(13-15-30)18-8-10-19(33-2)11-9-18/h4-11,16,23H,12-15H2,1-3H3,(H,26,27,28) |
InChI Key |
XAGGHNKYQRBHIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)N3CCN(CC3)C4=CC=C(C=C4)OC)C5=CC=CC=C5OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxybenzyl)-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11175505.png)
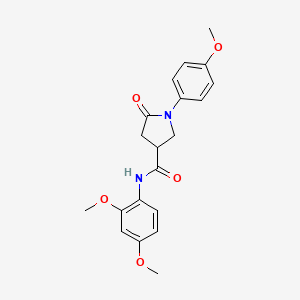
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide](/img/structure/B11175513.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-phenylbutanamide](/img/structure/B11175523.png)
![N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B11175533.png)
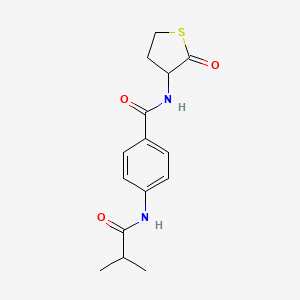
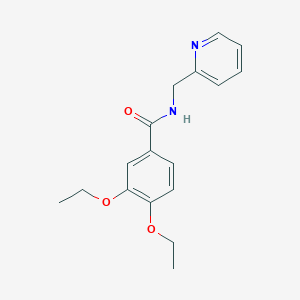
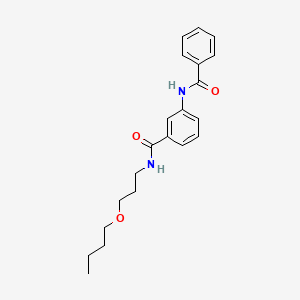

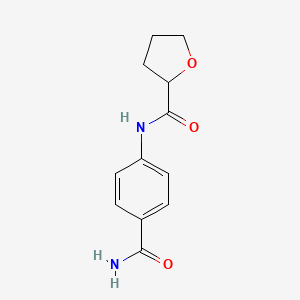
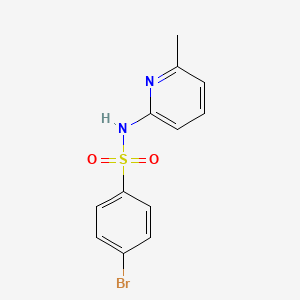
![N-cyclopentyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11175578.png)
![2,2-dimethyl-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide](/img/structure/B11175594.png)
